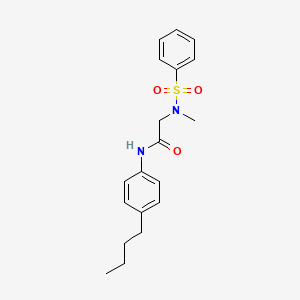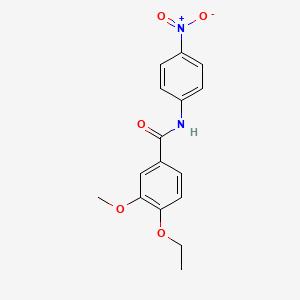
3-oxo-4-phenoxy-2-phenylbutanenitrile
Descripción general
Descripción
3-oxo-4-phenoxy-2-phenylbutanenitrile, also known as OPB-9195, is a chemical compound that has gained significant scientific interest due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
3-oxo-4-phenoxy-2-phenylbutanenitrile has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use as a potent inhibitor of human neutrophil elastase, an enzyme involved in the inflammatory response. It has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Another area of research is its potential as an anticancer agent. Studies have shown that 3-oxo-4-phenoxy-2-phenylbutanenitrile inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have synergistic effects with other chemotherapeutic agents, making it a promising candidate for combination therapy.
Mecanismo De Acción
The mechanism of action of 3-oxo-4-phenoxy-2-phenylbutanenitrile involves its ability to inhibit the activity of human neutrophil elastase. This enzyme is involved in the breakdown of connective tissue and is a key player in the inflammatory response. By inhibiting its activity, 3-oxo-4-phenoxy-2-phenylbutanenitrile reduces the levels of inflammatory cytokines and chemokines, leading to a decrease in inflammation.
In addition to its effects on human neutrophil elastase, 3-oxo-4-phenoxy-2-phenylbutanenitrile has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This pathway is involved in the regulation of programmed cell death and is a target for many anticancer agents.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-oxo-4-phenoxy-2-phenylbutanenitrile are largely dependent on its mechanism of action. Its ability to inhibit human neutrophil elastase leads to a reduction in the levels of inflammatory cytokines and chemokines, resulting in a decrease in inflammation. This makes it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
In cancer cells, 3-oxo-4-phenoxy-2-phenylbutanenitrile induces apoptosis by activating the caspase pathway. This leads to the death of cancer cells and a reduction in tumor growth. It also has synergistic effects with other chemotherapeutic agents, making it a promising candidate for combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-oxo-4-phenoxy-2-phenylbutanenitrile in lab experiments is its potent inhibitory effects on human neutrophil elastase. This makes it a useful tool for studying the inflammatory response and for developing new treatments for inflammatory diseases.
However, one of the limitations of using 3-oxo-4-phenoxy-2-phenylbutanenitrile is its potential toxicity. Studies have shown that it can cause liver damage and other adverse effects in animal models. Therefore, caution should be exercised when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on 3-oxo-4-phenoxy-2-phenylbutanenitrile. One area of interest is its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Further studies are needed to determine its efficacy and safety in human clinical trials.
Another area of research is its potential as an anticancer agent. Combination therapy with other chemotherapeutic agents may be a promising approach for treating cancer. Future studies should focus on identifying the optimal combination of drugs and their dosages.
Conclusion
3-oxo-4-phenoxy-2-phenylbutanenitrile is a chemical compound that has gained significant scientific interest due to its potential applications in various fields. Its ability to inhibit human neutrophil elastase makes it a potential treatment for inflammatory diseases such as rheumatoid arthritis. It also has potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. However, caution should be exercised when using this compound in lab experiments due to its potential toxicity. Further studies are needed to determine its efficacy and safety in human clinical trials.
Propiedades
IUPAC Name |
3-oxo-4-phenoxy-2-phenylbutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c17-11-15(13-7-3-1-4-8-13)16(18)12-19-14-9-5-2-6-10-14/h1-10,15H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJYTIRBEIARTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-benzylacetamide](/img/structure/B4105053.png)
![5-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]pyrimidine](/img/structure/B4105064.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4105082.png)


![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4105110.png)
![2-{[4-ethyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B4105114.png)

![1-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-4-phenylphthalazine](/img/structure/B4105121.png)

![2-[(2-methoxybenzoyl)oxy]-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4105134.png)
![2-{[3-cyano-7,7-dimethyl-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-cyclohexylacetamide](/img/structure/B4105140.png)
![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline](/img/structure/B4105142.png)
![N-(2,5-dimethoxy-4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B4105145.png)